![molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6](/img/structure/B6297938.png)
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, commonly referred to as V(III)PY, is a coordination complex of vanadium and an organic ligand. It is a versatile compound with a wide range of applications in scientific research. V(III)PY has been extensively studied due to its unique properties, such as its ability to act as a catalyst in various reactions.
科学研究应用
V(III)PY has a wide range of applications in scientific research. It has been used as a catalyst in various reactions, such as the oxidation of alcohols, the hydrolysis of esters, and the reduction of nitro compounds. In addition, V(III)PY has been used as a ligand in coordination chemistry and has been used to study the properties of transition metal complexes. It has also been used in the synthesis of various organic compounds and has been used to study the structure of proteins.
作用机制
The mechanism of action of V(III)PY is complex and not fully understood. However, it is believed that the vanadium ion in the complex acts as a Lewis acid, which facilitates the transfer of electrons between molecules. This allows the formation of new bonds, which is necessary for the catalytic activity of V(III)PY.
Biochemical and Physiological Effects
The biochemical and physiological effects of V(III)PY are not well understood. However, it is believed that the vanadium ion in the complex is capable of binding to a variety of proteins and enzymes, which could potentially affect their activity. In addition, V(III)PY has been shown to have antioxidant properties, which could potentially have beneficial effects on the body.
实验室实验的优点和局限性
V(III)PY has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in organic solvents, which makes it easy to work with. In addition, it is a relatively inexpensive compound and is widely available. However, V(III)PY has some limitations as well. It is a coordination complex, which means that it is not very soluble in water. In addition, it is a relatively large molecule, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for V(III)PY. One potential direction is the use of V(III)PY as a drug delivery system. This could be used to deliver drugs to specific sites in the body, such as cancer cells. In addition, V(III)PY could be used to study the structure and function of proteins, which could lead to a better understanding of biological processes. Finally, V(III)PY could be used as a catalyst in the synthesis of organic compounds, which could lead to the development of new drugs and materials.
合成方法
The synthesis of V(III)PY is a multi-step process. The first step involves the reaction of vanadium trichloride with a pyridine-2-carboxaldehyde in a basic medium, such as an aqueous solution of sodium hydroxide. This reaction yields an intermediate compound, which is then reacted with an N-2-methylphenylimine in order to form V(III)PY. The final product is a yellow-green crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLHYWAJUPEZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


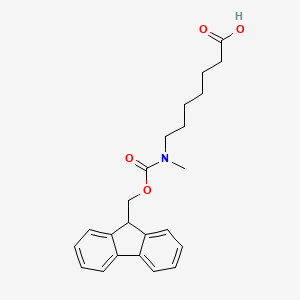

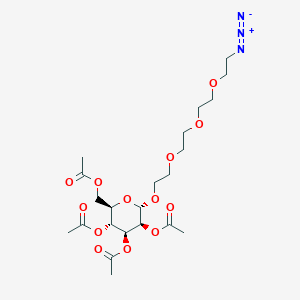
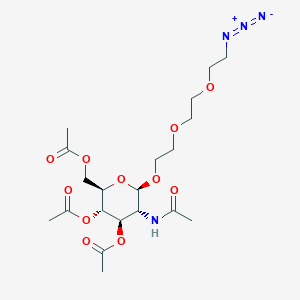
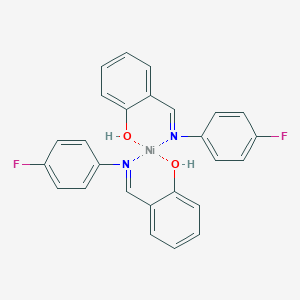

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
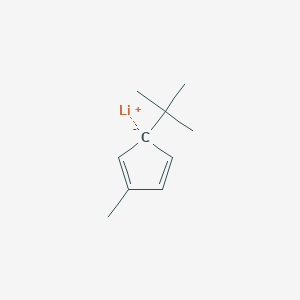
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)